molecular formula C3H9ClSn B043307 Trimethylstannanylium;chloride CAS No. 1066-45-1

Trimethylstannanylium;chloride

Cat. No.: B043307
CAS No.: 1066-45-1
M. Wt: 199.27 g/mol
InChI Key: KWTSZCJMWHGPOS-UHFFFAOYSA-M
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Description

Trimethyltin Chloride (TMT) is an organotin compound with the formula (CH₃)₃SnCl. This white, crystalline solid serves as a versatile precursor in organic synthesis, particularly for introducing the trimethylstannyl group. It is a key starting material in the preparation of vinyltrimethylstannane and other organotin compounds used in cross-coupling reactions, such as the Stille reaction. Furthermore, TMT and its derivatives have historically been employed as effective stabilizers in polyvinyl chloride (PVC) production. Beyond its applications in synthesis, Trimethyltin Chloride is a well-characterized and potent toxicant in biomedical research. It is widely used to model and study the mechanisms of chemically-induced cell damage. Its key research value lies in its ability to induce: Oxidative Stress: TMT exposure leads to a significant decrease in glutathione (GSH) content and an increase in malondialdehyde (MDA), a marker of lipid peroxidation . Programmed Cell Death (Apoptosis): Research in chicken liver, human hepatoma (HepG2) cells, and mouse myocardium has demonstrated that TMT upregulates the expression and activity of key apoptosis-related proteins, including Caspase-3, Caspase-8, Caspase-9, and Bax, while downregulating the anti-apoptotic protein Bcl-2 . Energy Metabolism Disruption: TMT acts as an extensive oxidative phosphorylation inhibitor, suppressing the activity of critical ATPases such as Na+/K+-ATPase. This inhibition leads to cellular energy deficits, which is a documented mechanism in its neurotoxicity and cardiotoxicity . These mechanisms make TMT a valuable tool for investigating damage in various tissues, including the liver, heart, and central nervous system. In neuroscience, it is extensively used to create experimental models of neurodegeneration, hippocampal damage, and associated cognitive impairments, facilitating the study of conditions like Alzheimer's disease and the screening of potential neuroprotective compounds . Handling Note: Trimethyltin Chloride is an extremely toxic substance, hazardous upon ingestion, dermal contact, or inhalation. It is also a dangerous environmental pollutant. Researchers must consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) and engineering controls in a well-ventilated laboratory setting. Disclaimer: This product is intended and sold for research purposes only. It is strictly classified as "For Research Use Only" (RUO) and is NOT intended for diagnostic, therapeutic, or any human or veterinary use. It must not be incorporated into consumer products.

Properties

IUPAC Name

trimethylstannanylium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.ClH.Sn/h3*1H3;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTSZCJMWHGPOS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn+](C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-45-1
Record name Trimethyltin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Setup and Initial Parameters

The process begins by loading a high-pressure reactor with tin powder, methyltin chloride (dimethyltin dichloride or monomethyltin trichloride), a catalyst (DMSO or ammonium chloride), and magnesium/zinc powder. A mass ratio of 1:1–2:0.1–0.3:0.15–0.5 (tin:methyltin chloride:catalyst:metal powder) ensures optimal reactivity. For instance, Example 1 uses 300 g tin powder, 300 g dimethyltin dichloride, 30 g DMSO, and 80 g magnesium powder.

Reaction Mechanisms and Intermediate Formation

The synthesis proceeds through two interrelated pathways:

Grignard Reaction Pathway

Magnesium or zinc reacts with chloromethane to form Grignard reagents (e.g., CH3MgCl\text{CH}_3\text{MgCl}), which subsequently methylate tin chlorides. The primary reaction is:

(CH3)nSnCl4n+Mg+CH3Cl(CH3)3SnCl+MgCl2(\text{CH}3)n\text{SnCl}{4-n} + \text{Mg} + \text{CH}3\text{Cl} \rightarrow (\text{CH}3)3\text{SnCl} + \text{MgCl}_2

where n=13n = 1–3.

Direct Tin Methylation

Concurrently, tin powder reacts with chloromethane at elevated temperatures:

Sn+CH3Cl(CH3)2SnCl2+(CH3)3SnCl+byproducts\text{Sn} + \text{CH}3\text{Cl} \rightarrow (\text{CH}3)2\text{SnCl}2 + (\text{CH}3)3\text{SnCl} + \text{byproducts}

The exothermic Grignard reaction provides the energy required for this step, eliminating the need for external heating beyond 160°C.

Critical Process Variables and Their Impact

Catalyst Selection and Loading

DMSO enhances reaction rates by stabilizing intermediates, while ammonium chloride aids in byproduct removal. Example 4 demonstrates that increasing DMSO from 30 g to 100 g improves yield from 90.9% to 91.0%.

Metal Powder Type and Quantity

Magnesium outperforms zinc in reactivity, as seen in Examples 1–4 (90.5–91.0% yield with Mg) versus Example 5 (90.8% with Zn). Higher magnesium loads (e.g., 200 g in Example 4) marginally boost yields but require stricter temperature control.

Temperature Ramp Rates

Slower heating (2°C/min in Example 5) ensures uniform reaction progression, whereas rapid ramping (15°C/min in Example 6) risks localized hot spots, slightly reducing purity to 99.0%.

Distillation and Product Purification

Post-reaction, the mixture is cooled to 170–180°C and distilled to collect the 155–160°C fraction, yielding TMTC as a colorless liquid. Gas chromatography after derivatization with propyl magnesium chloride confirms purity levels of 98–99.6%.

Comparative Analysis of Experimental Results

The table below summarizes six examples from the patent, highlighting key parameters and outcomes:

ExampleTin (g)Methyltin Chloride (g)Catalyst (g)Metal (g)Temp. Ramp (°C/min)Yield (%)Purity (%)
1300300 (Dimethyl)30 (DMSO)80 (Mg)590.999.5
2300300 (Dimethyl)45 (DMSO)45 (Mg)790.599.2
3300300 (Dimethyl) + 60 (Mono)70 (DMSO)110 (Mg)1091.099.1
4300400 (Mono)100 (DMSO)200 (Mg)1291.099.6
5300400 (Dimethyl) + 200 (Mono)180 (DMSO)95 (Zn)290.899.1
6300400 (Dimethyl) + 100 (Mono)150 (NH4Cl)150 (Zn)1590.599.0

Key trends include:

  • Higher catalyst loads (e.g., 100 g DMSO in Example 4) correlate with peak purity (99.6%).

  • Mixed methyltin chlorides (Example 3) slightly improve yield but complicate distillation.

  • Zinc-based systems (Examples 5–6) exhibit marginally lower efficiency, likely due to slower Grignard kinetics.

Energy Efficiency and Environmental Considerations

The method’s energy savings stem from recycling heat generated by Grignard reactions, which provides 70–80% of the energy required for tin methylation. This reduces cumulative energy demand by an estimated 40% compared to conventional methods requiring external heating to 270°C.

Scientific Research Applications

Neurotoxicological Research

TMT is primarily recognized for its neurotoxic effects, making it a critical compound in neurobehavioral research. Studies have demonstrated that TMT exposure can lead to significant neurodevelopmental impairments, particularly in aquatic models such as zebrafish.

Case Study: Zebrafish Model

  • Objective : To assess the neurobehavioral toxicity of TMT on embryonic zebrafish.
  • Methodology : Embryos were exposed to varying concentrations (0-10 μM) of TMT from 48 to 72 hours post-fertilization.
  • Findings : Exposure resulted in a concentration-dependent increase in malformations and affected motor behaviors, including tail flexion and photomotor responses. The EC(25) for malformation incidence was determined to be 5.55 μM .

Environmental Toxicology

TMT is prevalent in the environment due to its use in various industrial applications. It is often found as a contaminant in water systems and has been linked to poisoning incidents globally.

Environmental Impact

  • TMT has been detected in domestic water supplies and marine environments, raising concerns about its accumulation and toxicity in aquatic organisms.
  • A study reported that TMT caused 67 poisoning incidents affecting nearly 1,849 individuals between 1978 and 2008, primarily due to occupational exposure in plastic manufacturing .

Industrial Applications

In addition to its neurotoxicological implications, TMT serves various roles in industry:

Heat Stabilizer for Plastics

  • TMT is widely used as a heat stabilizer for polyvinyl chloride (PVC) products. Its ability to enhance thermal stability makes it valuable in manufacturing kitchen utensils and food packaging materials .

Pesticide and Fungicide

  • TMT is also employed as an insecticide and fungicide, particularly effective against certain pests and fungi due to its toxic properties .

Genotoxicity Studies

Research has utilized TMT to explore genotoxicity potential through high-throughput screening assays. These studies aim to identify compounds that may pose genetic risks to human health or the environment.

Findings

  • TMT has been included in studies assessing mutagenicity, highlighting its potential risks associated with exposure .

Data Summary Table

Application AreaKey FindingsReferences
NeurotoxicologySignificant neurodevelopmental impairments observed in zebrafish at concentrations as low as 5 μM
Environmental ToxicologyDetected in water systems; linked to numerous poisoning cases worldwide
Industrial UseUsed as a heat stabilizer for PVC; effective pesticide/fungicide
GenotoxicityIdentified as a compound with potential mutagenic effects

Mechanism of Action

Trimethyltin chloride exerts its effects primarily through neurotoxicity. It causes neuroinflammation and neuronal cell death by disrupting cellular processes and inducing oxidative stress. The compound targets neuronal cells, leading to selective neuronal death and glial reactivity. It also inhibits H+/K±ATPase in renal intercalated cells, contributing to its toxic effects .

Comparison with Similar Compounds

Comparison with Similar Triorganotin Compounds

Structural and Physicochemical Properties

Triorganotin compounds share the general formula R₃SnX, where R is an alkyl/aryl group and X is a halide or other substituent. Key comparisons include:

Compound Formula logP (MlogP) Molecular Weight (g/mol) Key Properties
Trimethyltin chloride (TMTC) (CH₃)₃SnCl -0.292 199.26 Neurotoxic, volatile, water-soluble
Triethyltin chloride (TETC) (C₂H₅)₃SnCl 0.568 257.37 Neurotoxic (cerebral edema), lipophilic
Tri-n-propyltin chloride (TPTC) (C₃H₇)₃SnCl 2.716 315.52 Immunotoxic (thymus atrophy)
Tri-n-butyltin chloride (TBTC) (C₄H₉)₃SnCl 3.110 373.66 Immunotoxic, endocrine disruptor
Triphenyltin chloride (TPhTC) (C₆H₅)₃SnCl N/A 385.48 Aromatic, thymotoxic, antifouling agent

Data from

Lipophilicity (logP) increases with alkyl chain length, influencing bioavailability and target organs. TMTC’s lower logP correlates with its higher water solubility and rapid CNS penetration compared to TBTC, which accumulates in fatty tissues .

Toxicity Profiles

Neurotoxicity
  • TMTC : Induces hippocampal neuronal necrosis, seizures, and memory deficits in rodents at 7.5 mg/kg (rats) and 3.0 mg/kg (mice) . Mechanisms include oxidative stress, ion channel disruption (e.g., inhibition of Na⁺/K⁺-ATPase in choroid plexus ), and mitochondrial dysfunction .
  • TETC : Causes cerebral edema and myelin vacuolation without direct neuronal loss .
  • TPTC/TBTC : Minimal neurotoxicity; primarily target the immune system (thymus atrophy) at 15–20 ppm dietary concentrations .
Developmental Toxicity
  • TMTC : Zebrafish embryos exposed to TMTC show dose-dependent neurodevelopmental defects, including inhibited head formation and altered motor neuron development .
Organ-Specific Effects
  • Kidneys : TMTC inhibits renal H⁺/K⁺-ATPase, leading to hypokalemia and nephrolithiasis .
  • Immune System: TPTC and TBTC reduce thymus weight by >50% at 20 ppm, while TMTC lacks significant immunotoxicity .

Species and Strain Sensitivity

  • Rats : Long Evans rats are more susceptible to TMTC (LD₅₀ = 7 mg/kg) than Sprague Dawley rats .
  • Mice : BALB/c and C57BL/6 strains exhibit severe hippocampal lesions at lower doses (3 mg/kg) compared to rats .
  • Zebrafish : LC₅₀ for TMTC is 0.8 μM in embryos, highlighting its potency in aquatic models .

Mechanisms of Action

  • Ion Channel Modulation : TMTC suppresses slow vacuolar (SV) channels in plant vacuoles by interacting with the selectivity filter via hydrophobic properties .
  • Enzyme Inhibition : TMTC reduces Na⁺/K⁺-ATPase activity in choroid plexus, disrupting cerebrospinal fluid electrolyte balance .
  • Oxidative Stress : TMTC depletes glutathione and increases lipid peroxidation in rat brains, reversible by antioxidants like trans-anethole .

Biological Activity

Trimethyltin chloride (TMT) is an organotin compound recognized for its significant biological activity, particularly its neurotoxic and cardiotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of TMT's biological activity, mechanisms of toxicity, and implications for human health and environmental safety.

Overview of Trimethyltin Chloride

TMT is primarily used as a stabilizer in the production of plastics, especially polyvinyl chloride (PVC). It is a colorless, odorless liquid that poses acute, cumulative, and chronic toxicity risks. The compound has been implicated in various health issues, including neurodegeneration, cardiotoxicity, and reproductive toxicity.

Mechanisms of Toxicity

  • Neurotoxicity
    • TMT induces neurodegeneration by disrupting glutamate homeostasis in the brain. It has been shown to cause hippocampal damage and synaptic dysfunction, which can lead to cognitive impairments .
    • A study utilizing zebrafish as a model demonstrated that TMT exposure affects developmental processes such as angiogenesis and cardiovascular development, indicating its teratogenic potential .
  • Cardiotoxicity
    • Recent clinical cases have reported bradycardia and arrhythmias associated with acute TMT exposure. Mechanistic studies in mice revealed that TMT inhibits myocardial Na+/K+-ATPase activity, leading to increased apoptosis in cardiac tissues .
    • The expression levels of apoptotic markers such as caspase-3 and Bcl-2 were significantly altered following TMT exposure, underscoring its role in inducing cardiac cell death .
  • Cytotoxic Effects
    • Research on intestinal porcine epithelial cells (IPEC-J2) indicated that TMT exposure leads to cell cycle arrest and apoptosis through oxidative stress mechanisms .
    • Another study highlighted that TMT exposure results in increased reactive oxygen species (ROS) production, contributing to cellular damage and necrosis .

Neuroprotective Interventions

A study investigated the protective effects of cyanidin-3-O-glucoside (C3G) against TMT-induced neurodegeneration. C3G was found to restore glutamate homeostasis and protect astrocytes from oxidative stress, suggesting potential dietary interventions for mitigating TMT toxicity .

Cardiac Effects

In a controlled experiment on C57BL/6 mice, TMT was administered at varying doses (0, 1.00, 2.15, 4.64 mg/kg) to assess its impact on heart rate and myocardial function. The results indicated significant alterations in heart rate and SDH activity correlating with increased TMT doses .

Data Summary

Study Focus Findings
Study 1 NeuroprotectionC3G mitigates TMT-induced hippocampal damage
Study 2 CardiotoxicityTMT causes bradycardia via Na+/K+-ATPase inhibition
Study 3 CytotoxicityTMT induces apoptosis in IPEC-J2 cells
Study 4 Developmental ToxicityTMT affects zebrafish cardiovascular development

Q & A

Q. What are the critical safety protocols for handling Trimethyltin Chloride in laboratory settings?

TMTCl requires strict safety measures due to its acute neurotoxicity and reactivity. Key protocols include:

  • Using sealed containers in cool, dry, and well-ventilated areas to avoid moisture exposure .
  • Avoiding contact with oxidizing agents (e.g., peroxides, nitrates) to prevent hazardous reactions .
  • Training personnel in spill management: evacuate the area, use protective equipment, and collect spills in sealed containers for hazardous waste disposal .
  • Implementing OSHA 1910.120(q) guidelines for spill clean-up by trained personnel .

Q. How can researchers prepare aqueous solutions of TMTCl for experimental use?

TMTCl solutions require careful handling to prevent hydrolysis. Methodological steps include:

  • Using inert solvents (e.g., hexanes) for dissolution, as water contact triggers decomposition .
  • Preparing stock solutions in dry glassware under nitrogen atmosphere to minimize moisture ingress .
  • Validating concentration via gas chromatography (purity ≥98%) or tin content analysis (24–27% w/w) .

Q. What are the standard methods for assessing TMTCl toxicity in biological systems?

Researchers commonly use:

  • Aquatic models : Acute toxicity assays with Daphnia magna (LC₅₀ determination) and Chlorella pyrenoidosa (growth inhibition studies) .
  • Mammalian models : Rodent studies measuring neurobehavioral deficits (e.g., memory impairment) and histopathological analysis of hippocampal damage .
  • Biomarker monitoring : Quantifying urinary TMTCl (≤500 µg/g Cr) and blood levels (≤200 µg/L) in occupational exposure studies .

Q. How should TMTCl be stored to ensure long-term stability?

Optimal storage conditions involve:

  • Sealed containers made of glass or stainless steel to avoid corrosion .
  • Temperature-controlled environments (≤25°C) with desiccants to prevent moisture absorption .
  • Isolation from incompatible materials (e.g., strong oxidizers) in dedicated chemical storage cabinets .

Q. What analytical techniques are recommended for characterizing TMTCl purity and structure?

  • Gas chromatography (GC) : To verify ≥98% purity .
  • Nuclear magnetic resonance (NMR) : For structural confirmation (e.g., δ~0.5 ppm for methyl-Sn groups) .
  • Inductively coupled plasma mass spectrometry (ICP-MS) : To quantify tin content .

Advanced Research Questions

Q. How does TMTCl modulate IL-6 expression, and what experimental models validate this mechanism?

TMTCl upregulates IL-6 mRNA via neuroinflammatory pathways, demonstrated through:

  • In vitro studies : Co-treatment with inhibitors (e.g., 2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one) blocks IL-6 expression in glial cells .
  • In vivo models : Prenatal TMTCl exposure in rats synergizes with corticosterone to amplify IL-6 secretion, assessed via qPCR and ELISA .

Q. What experimental designs address contradictions in TMTCl’s neurotoxic effects across species?

Discrepancies in neurotoxicity (e.g., hippocampal vs. cortical damage) require:

  • Dose-response stratification : Comparing LD₅₀ values in rodents (2–5 mg/kg) vs. aquatic species (0.1–20 mg/L) .
  • Temporal analysis : Monitoring delayed neurotoxicity (e.g., MRI-detected white matter lesions in humans 2 years post-exposure) .
  • Cross-species biomarker correlation : Linking blood TMTCl levels to species-specific metabolic pathways .

Q. How can researchers mitigate confounding variables in TMTCl-induced neurobehavioral studies?

Key strategies include:

  • Blinded protocols : To reduce observer bias in ADHD rodent models .
  • Environmental controls : Maintaining consistent humidity and temperature to prevent TMTCl degradation .
  • Statistical adjustments : Using multivariate regression to account for covariates like age and pre-existing conditions .

Q. What methodologies are used to study TMTCl’s interaction with ion channels (e.g., SV channels)?

Electrophysiological approaches include:

  • Patch-clamp experiments : Measuring SV channel currents in plant vacuoles exposed to TMTCl, revealing hydrophobicity-driven suppression of ion flux .
  • Molecular docking simulations : Modeling TMTCl’s binding affinity to channel selectivity filters .

Q. How do environmental factors influence TMTCl’s persistence and bioaccumulation in ecosystems?

Advanced studies employ:

  • Microcosm assays : Simulating aquatic environments to track TMTCl degradation products (e.g., methyltin trichloride) .
  • Trophic transfer analysis : Quantifying bioaccumulation factors in food chains (e.g., algae → Daphnia → fish) .
  • Soil adsorption studies : Using HPLC-MS to measure TMTCl retention in organic-rich vs. sandy soils .

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